molecular formula C19H16N4O2 B12444530 N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B12444530
M. Wt: 332.4 g/mol
InChI Key: YGSFMEMPZASZIP-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound with a unique structure that includes an indole core, a cyanopropyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the condensation of an indole derivative with a benzohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific structural features, such as the indole core and the cyanopropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]iminobenzamide

InChI

InChI=1S/C19H16N4O2/c20-12-6-7-13-23-16-11-5-4-10-15(16)17(19(23)25)21-22-18(24)14-8-2-1-3-9-14/h1-5,8-11,25H,6-7,13H2

InChI Key

YGSFMEMPZASZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCC#N)O

Origin of Product

United States

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